PI3Kα Selectivity Over PI3Kβ: Quantitative Isoform Discrimination Data from Fluorescence Polarization Assays
Although structural confirmation is pending, the CHEMBL1796276-linked BindingDB entry reports a PI3Kα Ki of 1–2.5 nM versus a PI3Kβ Ki of 87 nM, yielding a 35- to 87-fold selectivity window for the alpha isoform [1]. This selectivity is functionally significant: PI3Kα is a validated oncology target, while PI3Kβ inhibition is associated with thrombocytopenia and metabolic liabilities. A procurement choice favoring a compound with documented α/β discrimination over an uncharacterized analog directly reduces the risk of confounding off-target effects in PI3K-pathway studies.
| Evidence Dimension | PI3K isoform selectivity (PI3Kα vs PI3Kβ) |
|---|---|
| Target Compound Data | PI3Kα Ki = 1 nM and 2.5 nM; PI3Kβ Ki = 87 nM |
| Comparator Or Baseline | Intra-compound selectivity ratio; no external comparator compound data available in this dataset |
| Quantified Difference | 34.8-fold to 87-fold selectivity for PI3Kα over PI3Kβ |
| Conditions | Recombinant PI3Kα and PI3Kβ; PIP₃ formation detected by fluorescence polarization; 30-minute incubation |
Why This Matters
This isoform selectivity data supports compound selection for PI3Kα-focused programs where avoiding PI3Kβ-driven toxicity is a key project criterion.
- [1] BindingDB. BDBM50347090 (CHEMBL1796276): Affinity Data for PI3Kα and PI3Kβ. BindingDB PrimarySearch_ki. View Source
